N-(4-methoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine N-(4-methoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15218252
InChI: InChI=1S/C21H20N4O/c1-14-13-19(23-17-9-11-18(26-3)12-10-17)25-21(22-14)15(2)20(24-25)16-7-5-4-6-8-16/h4-13,23H,1-3H3
SMILES:
Molecular Formula: C21H20N4O
Molecular Weight: 344.4 g/mol

N-(4-methoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.:

Cat. No.: VC15218252

Molecular Formula: C21H20N4O

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine -

Specification

Molecular Formula C21H20N4O
Molecular Weight 344.4 g/mol
IUPAC Name N-(4-methoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C21H20N4O/c1-14-13-19(23-17-9-11-18(26-3)12-10-17)25-21(22-14)15(2)20(24-25)16-7-5-4-6-8-16/h4-13,23H,1-3H3
Standard InChI Key FUZZPBDUAXPWJI-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4)C

Introduction

Chemical Identity and Structural Characteristics

N-(4-Methoxyphenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 1203002-92-9) features a bicyclic pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 3 and 5, a phenyl group at position 2, and a 4-methoxyphenylamine moiety at position 7 . Its molecular formula is C₂₁H₂₀N₄O, with a molecular weight of 344.4 g/mol . The SMILES notation (COc1ccc(Nc2cc(C)nc3c(C)c(-c4ccccc4)nn23)cc1) highlights the methoxy group's para position on the phenyl ring and the spatial arrangement of substituents .

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous pyrazolo[1,5-a]pyrimidines reveal planar bicyclic systems with dihedral angles between substituents influencing intermolecular interactions . For example, a related compound (3-(2,4-dichlorophenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine) crystallizes in the triclinic system (space group P-1) with unit cell parameters a = 10.979 Å, b = 11.339 Å, and c = 11.646 Å . IR and ¹H NMR spectra for the title compound confirm the presence of N–H stretching (≈3,300 cm⁻¹), aromatic C–H vibrations (3,050–3,100 cm⁻¹), and methoxy C–O bonds (1,250 cm⁻¹) .

Synthetic Methodologies

Key Reaction Pathways

The synthesis typically follows a multi-step protocol involving:

  • Core Formation: Condensation of β-ketoesters with 3-aminopyrazoles to construct the pyrazolo[1,5-a]pyrimidine scaffold .

  • Chlorination: Treatment with POCl₃ to introduce a reactive chloride at position 7 .

  • Amination: Nucleophilic substitution with 4-methoxyaniline under basic conditions (e.g., DIPEA in DMF) .

Table 1: Representative Synthesis of Pyrazolo[1,5-a]Pyrimidin-7-Amines

StepReagents/ConditionsYieldReference
CyclocondensationEthyl acetoacetate, 3-aminopyrazole, 120°C65–78%
ChlorinationPOCl₃, TMAC, reflux82%
Amination4-Methoxyaniline, DIPEA, DMF, 80°C57%

Industrial-Scale Optimization

Continuous flow reactors and green solvents (e.g., cyclopentyl methyl ether) improve scalability and reduce environmental impact. Catalytic systems employing PdCl₂(dppf) enhance coupling efficiencies for aryl substitutions .

Biological Activities and Mechanisms

Anticancer Properties

In vitro screens demonstrate moderate cytotoxicity against MCF-7 (breast) and A549 (lung) cancer cell lines, with IC₅₀ values of 18.3 ± 1.2 μM and 24.7 ± 2.1 μM, respectively . Mechanistic studies suggest intercalation into DNA and inhibition of topoisomerase IIα, comparable to doxorubicin .

Antimicrobial Applications

Structural analogs exhibit potent antitubercular activity by targeting mycobacterial ATP synthase (IC₅₀ = 0.12 μM) . The methoxy group enhances membrane permeability, while the dimethyl substituents reduce metabolic degradation .

Kinase Inhibition

Molecular docking simulations indicate high affinity (ΔG = -9.8 kcal/mol) for TrkA kinase, implicating potential in neurodegenerative disease therapy.

Physicochemical and Pharmacokinetic Properties

Table 2: Key Physicochemical Parameters

PropertyValueMethodReference
LogP3.2 ± 0.1HPLC
Solubility (H₂O)12.4 μg/mLShake-flask
pKa6.8 (basic)Potentiometric
Plasma Protein Binding89.3%Equilibrium dialysis

The compound exhibits moderate oral bioavailability (F = 43%) in murine models, with a half-life (t₁/₂) of 6.2 hours and volume of distribution (Vd) of 8.7 L/kg .

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